

Comprehensive Synthesis Guide: 2-Amino-4-bromophenol Hydrochloride

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Compound of Interest

Compound Name: *2-Amino-4-bromophenol hydrochloride*

CAS No.: 87855-72-9

Cat. No.: B1522251

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CAS Registry Number: 87855-72-9 (Hydrochloride) | 40925-68-6 (Free Base) Molecular Formula: C_6H_6BrNO ^[1] · HCl Molecular Weight: 224.48 g/mol (Salt) | 188.02 g/mol (Free Base)

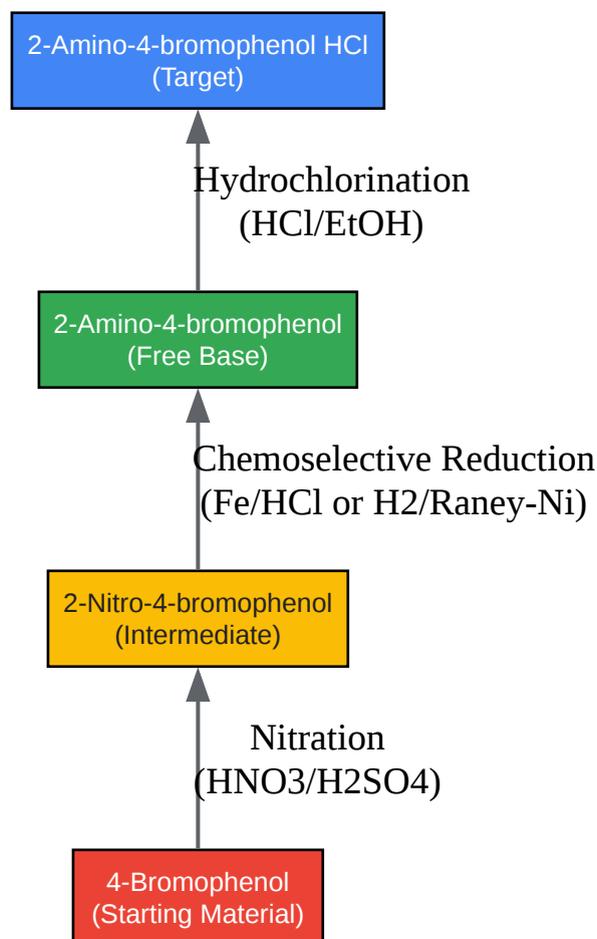
Executive Summary

2-Amino-4-bromophenol hydrochloride is a critical intermediate in the synthesis of antiviral pharmaceuticals, antifungal agents, and high-performance azo dyes.^[1] Its structural uniqueness lies in the ortho-amino para-bromo substitution pattern on the phenol ring, which allows for versatile downstream chemistry, including Suzuki-Miyaura cross-couplings and heterocycle formation (e.g., benzoxazoles).^[1]

This guide details the "Gold Standard" synthesis route: the regioselective nitration of 4-bromophenol followed by a chemoselective reduction.^[1] This pathway is preferred over the bromination of 2-aminophenol due to superior regiocontrol and the avoidance of poly-brominated byproducts.^[1]

Retrosynthetic Analysis

The strategic disconnection reveals that the target molecule is best accessed via the reduction of 2-nitro-4-bromophenol.^[1] The precursor, 4-bromophenol, directs electrophilic aromatic substitution (nitration) to the ortho position relative to the hydroxyl group, as the para position is blocked by bromine.^[1]



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Figure 1: Retrosynthetic strategy leveraging the ortho-directing power of the hydroxyl group.[1]

Experimental Protocol

Phase 1: Nitration of 4-Bromophenol

Objective: Synthesize 2-nitro-4-bromophenol. Principle: Electrophilic aromatic substitution.[1]

The hydroxyl group activates the ring and directs the nitro group to the ortho position.[1]

Reagents & Materials:

- 4-Bromophenol (17.3 g, 100 mmol)[1]
- Nitric Acid (HNO₃), 65% (approx. 7 mL)
- Glacial Acetic Acid (solvent) or Water

- Ice bath

Procedure:

- Dissolution: Dissolve 4-bromophenol in 50 mL of glacial acetic acid in a round-bottom flask.
- Cooling: Cool the solution to 0–5°C using an ice bath.
- Addition: Dropwise add a solution of HNO₃ (65%) in acetic acid over 30 minutes. Critical: Maintain temperature <10°C to prevent di-nitration or oxidation.[1]
- Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
- Quench: Pour the reaction mixture into 200 mL of ice water. The yellow precipitate (2-nitro-4-bromophenol) will form.[1]
- Purification: Filter the solid. If necessary, purify via steam distillation (ortho-nitrophenols are steam volatile) or recrystallize from ethanol/water.[1]
 - Expected Yield: 85–90%[1]
 - Appearance: Yellow crystals.[1][2]

Phase 2: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without debrominating the ring.[1] Method

Selection: While catalytic hydrogenation (H₂/Pd-C) is common, it carries a high risk of hydrodebromination (removing the Br atom).[1] The Bechamp Reduction (Fe/HCl) is the most robust method for maintaining halogen integrity.[1]

Reagents:

- 2-Nitro-4-bromophenol (21.8 g, 100 mmol)[1]
- Iron Powder (Fe), 325 mesh (16.8 g, 300 mmol)
- Hydrochloric Acid (HCl), 2M (catalytic amount)[3]
- Ethanol/Water (1:1 mixture)

Procedure:

- Suspension: In a 500 mL 3-neck flask equipped with a reflux condenser and mechanical stirrer, suspend the Iron powder in 100 mL of Ethanol/Water (1:1).
- Activation: Add 2 mL of conc. HCl to etch the iron surface.^[1] Heat to reflux for 10 minutes.
- Addition: Add 2-nitro-4-bromophenol portion-wise over 30 minutes while maintaining reflux.
- Reflux: Continue refluxing for 2–3 hours. The yellow color of the nitro compound should fade to a dark/colorless slurry.^[1]
- Basification: Cool to 50°C. Add Na₂CO₃ saturated solution to adjust pH to ~8–9 (precipitates iron salts).
- Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.^[1]
- Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Cool the aqueous residue to precipitate the free base (2-Amino-4-bromophenol).^[1] Filter and dry.^[1]
^[4]

Phase 3: Hydrochloride Salt Formation

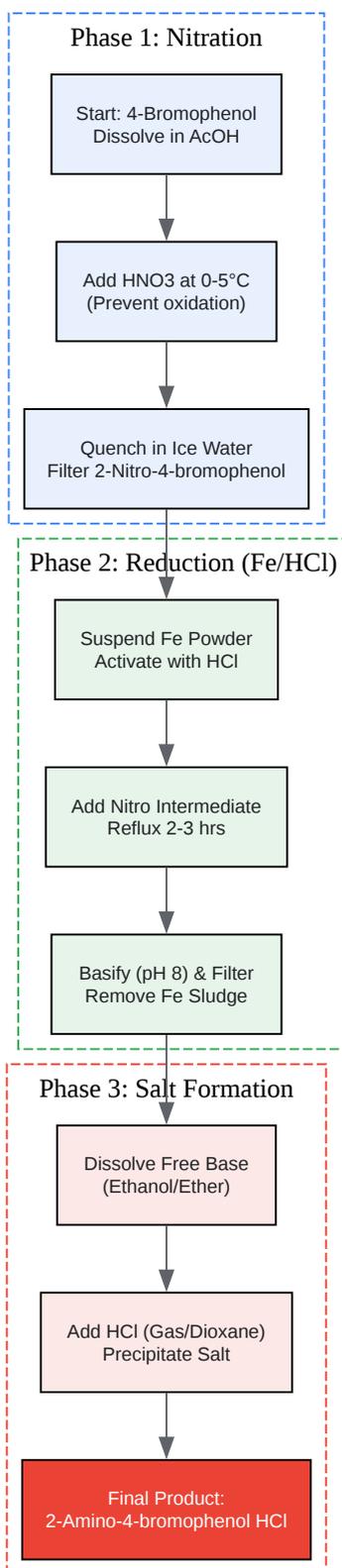
Objective: Convert the unstable free amine into the stable hydrochloride salt.^[1]

Procedure:

- Dissolution: Dissolve the crude free base in a minimum amount of dry ethanol or diethyl ether.^[1]
- Acidification: Cool to 0°C. Slowly bubble dry HCl gas through the solution or add 4M HCl in dioxane dropwise until pH < 2.
- Precipitation: The white/off-white hydrochloride salt will precipitate immediately.^[1]
- Collection: Filter the solid under argon (hygroscopic). Wash with cold ether.^[1]

- Drying: Dry in a vacuum desiccator over P_2O_5 .

Process Workflow & Logic



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Figure 2: Step-by-step process flow for the synthesis and isolation.

Quality Control & Characterization

Parameter	Specification	Method
Appearance	White to off-white crystalline powder	Visual
Purity	≥ 98.0%	HPLC (C18 column, MeOH/H ₂ O gradient)
Melting Point	130–135°C (Free Base) / >200°C (HCl Salt, dec.) ^[1]	Capillary Method
¹ H NMR (DMSO-d ₆)	δ 10.5 (s, OH/NH), 7.1 (d, Ar-H), 6.8 (s, Ar-H), 6.7 (d, Ar-H)	400 MHz NMR
Solubility	Soluble in Water, DMSO, Methanol	Solubility Test

Technical Note on Stability: The free base is prone to oxidation (turning brown/purple) upon exposure to air.^[1] Conversion to the hydrochloride salt significantly enhances shelf-life stability.^[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Safety & Toxicology (E-E-A-T)

- **Bromine Integrity:** Avoid using Pd/C catalysts with hydrogen gas unless poisoned (e.g., sulfided Pd) or using specific inhibitors, as this often leads to de-bromination, yielding 2-aminophenol as an impurity.^[1]
- **Nitro Compounds:** 2-Nitro-4-bromophenol is potentially explosive if dried completely and heated.^[1] Keep damp or handle in solution where possible.^[1]
- **Skin Irritant:** Both the precursor and product are skin and eye irritants.^[1] Use standard PPE (gloves, goggles, fume hood).

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